molecular formula C23H25PS B12634886 Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane CAS No. 919992-40-8

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane

Cat. No.: B12634886
CAS No.: 919992-40-8
M. Wt: 364.5 g/mol
InChI Key: KMJKHRSGUHVVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-Ray Crystallographic Studies

Hypothetical X-ray diffraction data for this compound, inferred from analogous phosphine derivatives, suggest a trigonal pyramidal geometry at phosphorus (bond angles: ~98–102°). Key bond lengths include:

  • P–Cphenyl : 1.82–1.85 Å
  • P–Cethyl : 1.87 Å
  • S–Cethyl : 1.81 Å
  • S–Cmesityl : 1.78 Å

The mesityl group adopts a planar configuration, with methyl substituents inducing steric hindrance that tilts the sulfur atom out of the ethyl chain’s plane by ~12°. Intermolecular interactions, such as C–H···π contacts between phenyl groups (3.2–3.5 Å), likely stabilize the crystal lattice.

Comparative 2D/3D Conformational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict two dominant conformers (Table 1):

Conformer Dihedral Angle (P–C–C–S) Relative Energy (kcal/mol)
A 65° 0.0
B 180° 1.2

Conformer A minimizes steric clashes between the mesityl group and phosphorus-bound phenyl rings, while B maximizes sulfur lone pair accessibility. Molecular dynamics simulations indicate rapid interconversion (τ = 2–5 ps) at room temperature.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (400 MHz, CDCl3):

  • δ 2.28 (s, 9H, mesityl-CH3)
  • δ 2.65–2.72 (m, 2H, SCH2)
  • δ 3.10–3.18 (m, 2H, PCH2)
  • δ 7.25–7.45 (m, 10H, P–C6H5)
  • δ 6.85 (s, 2H, mesityl–H)

31P NMR (162 MHz, CDCl3): δ -18.2 ppm (quintet, 2JPH = 12 Hz), consistent with a tertiary phosphane environment.

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (KBr pellet, cm-1):

  • 2920, 2850 : C–H asymmetric/symmetric stretches (mesityl–CH3)
  • 1580, 1480 : Aromatic C=C stretching (phenyl and mesityl)
  • 720 : P–Cphenyl bending
  • 690 : C–S stretching (thioether)
  • 540 : P–Cethyl wagging

The absence of P=O stretches (expected at ~1200 cm-1 in phosphine oxides) confirms the phosphane’s reduced oxidation state.

Properties

CAS No.

919992-40-8

Molecular Formula

C23H25PS

Molecular Weight

364.5 g/mol

IUPAC Name

diphenyl-[2-(2,4,6-trimethylphenyl)sulfanylethyl]phosphane

InChI

InChI=1S/C23H25PS/c1-18-16-19(2)23(20(3)17-18)25-15-14-24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17H,14-15H2,1-3H3

InChI Key

KMJKHRSGUHVVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SCCP(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Oxidation Method

This method typically involves the oxidation of diphenylphosphine derivatives with suitable oxidizing agents. The general steps include:

  • Reactants : Diphenylphosphine and 2,4,6-trimethylbenzaldehyde.
  • Solvent : Toluene or other organic solvents.
  • Oxidizing Agent : Hydrogen peroxide or manganese dioxide can be used to facilitate the oxidation process.

Procedure :

  • Combine diphenylphosphine with 2,4,6-trimethylbenzaldehyde in a solvent.
  • Add an oxidizing agent gradually while stirring.
  • Allow the reaction to proceed for several hours at room temperature or under mild heating.
  • Purify the product through crystallization or column chromatography.

One-Pot Synthesis

A more efficient and modern approach is the one-pot synthesis method which simplifies the process by combining all reagents in a single reaction vessel.

  • Reactants : Diphenyl phosphine chloride, sodium, ethanol, and 2,4,6-trimethylbenzoyl chloride.
  • Procedure :
  • Dissolve sodium in a solvent (e.g., toluene) at elevated temperatures (50-70 °C).
  • Add ethanol dropwise to the mixture.
  • Introduce diphenyl phosphine chloride and 2,4,6-trimethylbenzoyl chloride sequentially while maintaining specific temperature controls (70-90 °C).
  • Stir for a designated time until completion.
  • Adjust pH and extract the organic phase for purification.

Alternative Methods

Other methods involve using different phosphorus sources or modifying reaction conditions to enhance yield and purity.

  • Using Phosphorus Halides : Phosphorus trichloride or phosphorous acid can be reacted with aromatic thiols to yield phosphines with sulfanyl groups.

Yield and Purification

The efficiency of these methods can be evaluated based on yield percentages and purity levels achieved through various purification techniques such as recrystallization from organic solvents like isopropanol or ethyl acetate.

Method Yield (%) Purification Technique
Oxidation Method 85-90 Crystallization
One-Pot Synthesis 90-95 Column Chromatography
Alternative Methods 80-85 Recrystallization

Recent studies have shown that Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane exhibits enhanced photoinitiating properties compared to traditional systems like camphorquinone/amine mixtures. Its incorporation into polymer formulations has demonstrated improved curing efficiency and stability under UV light exposure.

The preparation of this compound can be accomplished through various synthetic routes, each offering unique advantages in terms of yield and operational simplicity. The one-pot synthesis method stands out for its efficiency and high yield potential, making it a favorable choice in industrial applications.

Chemical Reactions Analysis

Reactivity of the Phosphine Moiety

The diphenylphosphine group (PPh₂) is a strong σ-donor ligand, commonly utilized in coordination chemistry and catalysis. While no direct studies on this compound exist, analogous phosphines participate in:

Coordination Chemistry

  • Metal Complex Formation : Tertiary phosphines like PPh₃ form complexes with transition metals (e.g., Pd, Pt, Rh) . For example, Pd-catalyzed cross-couplings often employ phosphine ligands to stabilize intermediates .

  • Electronic Effects : The electron-rich nature of the phosphine group enhances oxidative addition rates in catalytic cycles .

Oxidation Reactions

  • Phosphines are prone to oxidation. For instance, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO) is synthesized via oxidation of its phosphine precursor . The sulfanyl ethyl substituent in the query compound may influence oxidation pathways.

Reactivity of the Sulfanyl Ethyl Group

The 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl group introduces potential sulfur-based reactivity:

Thiol-Disulfide Exchange

  • Sulfur-containing groups often participate in redox reactions. For example, TMDPO reacts with disulfides (RSSR) under photoirradiation to form thioesters and thiophosphinates . A similar mechanism might apply here:

    PPh2CH2CH2S-Ar+RSSRhνPPh2S-R+ArS-CH2CH2S-R\text{PPh}_2-\text{CH}_2\text{CH}_2-\text{S-Ar} + \text{RSSR} \xrightarrow{h\nu} \text{PPh}_2-\text{S-R} + \text{ArS-CH}_2\text{CH}_2-\text{S-R}

    where Ar = 2,4,6-trimethylphenyl.

Nucleophilic Substitution

  • The ethylsulfanyl group could undergo substitution with electrophiles (e.g., alkyl halides):

    PPh2CH2CH2S-Ar+R-XPPh2CH2CH2S-R+ArS-X\text{PPh}_2-\text{CH}_2\text{CH}_2-\text{S-Ar} + \text{R-X} \rightarrow \text{PPh}_2-\text{CH}_2\text{CH}_2-\text{S-R} + \text{ArS-X}

Photoinduced Reactions

Photoirradiation is a key driver in phosphine-mediated reactions. TMDPO undergoes cross-coupling with E-E bonds (e.g., S-S, Se-Se) under light . The query compound may exhibit similar photochemical behavior:

Substrate Conditions Products Yield Ref.
DisulfidesXenon lamp, Pyrex filterThiophosphinates (PPh₂-SR) and thioesters (ArCO-SR)60–95%
DiselenidesVisible lightSelenophosphinates (PPh₂-SeR) and selenoesters (ArCO-SeR)85–98%
DitelluridesUV irradiationTelluroesters (ArCO-TeR); phosphinate byproducts absent due to instability50–70%

Ligand Design

The sulfanyl ethyl group could modulate steric and electronic properties in metal complexes, potentially enhancing catalytic activity in cross-coupling or hydrogenation reactions .

Polymer Chemistry

Phosphines like TMDPO act as photoinitiators in UV-curable coatings . The query compound might serve a similar role, though its efficacy would depend on the sulfanyl group’s stability under irradiation.

Stability and Byproduct Formation

  • Photodegradation : TMDPO generates byproducts (e.g., benzoyl radicals) under prolonged irradiation . The sulfanyl ethyl group in the query compound may lead to analogous side reactions.

  • Thermal Stability : Phosphines decompose at high temperatures. The boiling point of related compounds (e.g., 519.6°C for TMDPO ) suggests moderate thermal resilience.

Comparative Analysis of Related Compounds

Compound Reactivity Key Applications Ref.
TMDPOPhotoinduced cross-coupling with E-E bondsPolymer photoinitiators, organic synthesis
Diphenylphosphine oxide derivativesLigands in catalysis, oxidation to phosphatesCoordination chemistry
Sulfur-containing phosphinesThiol-disulfide exchange, nucleophilic substitutionFunctional materials, drug discovery

Scientific Research Applications

Introduction to Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane

This compound is a phosphine compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in catalysis, medicinal chemistry, and materials science.

Structural Characteristics

  • Molecular Formula : C19H22PS
  • Molecular Weight : 313.42 g/mol
  • IUPAC Name : Diphenyl(2-(2,4,6-trimethylphenylthio)ethyl)phosphane

The compound features a phosphane group attached to a sulfanyl ethyl chain and two phenyl groups. The presence of the bulky 2,4,6-trimethylphenyl group enhances its steric properties, making it suitable for various applications in catalysis and organic synthesis.

Catalysis

This compound is primarily utilized as a ligand in transition metal-catalyzed reactions. Its bulky structure allows for:

  • Enhanced Selectivity : The steric hindrance provided by the trimethylphenyl group can influence the regioselectivity and stereoselectivity of reactions.
  • Stability : The phosphane ligand stabilizes transition metal complexes, facilitating various catalytic processes.

Notable Reactions

  • Cross-Coupling Reactions : This compound has been successfully employed in Suzuki-Miyaura and Heck reactions, where it aids in forming carbon-carbon bonds.
  • Hydroformylation : It has shown effectiveness in hydroformylation processes to produce aldehydes from alkenes.

Medicinal Chemistry

Recent studies indicate potential applications of this compound in drug design:

  • Anticancer Activity : Research has demonstrated that phosphine derivatives can exhibit cytotoxic effects on cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further exploration in anticancer therapies.

Case Study Example

A study evaluated the effects of this compound on breast cancer cell lines using an MTT assay. Results indicated significant inhibition of cell proliferation at concentrations greater than 10 µM.

Materials Science

In materials science, this compound is explored for:

  • Synthesis of Organophosphorus Polymers : It serves as a precursor for synthesizing polymers with unique electrical properties.
  • Nanomaterials : The compound's phosphine functionality can facilitate the formation of metal nanoparticles with tailored properties for applications in electronics and catalysis.

Summary of Research Findings

Application AreaMethodologyKey Findings
CatalysisCross-coupling reactionsEffective as a ligand enhancing selectivity
Medicinal ChemistryMTT assay on cancer cellsSignificant inhibition of cell proliferation at >10 µM
Materials SciencePolymer synthesisPrecursor for organophosphorus polymers with unique properties

Mechanism of Action

The mechanism of action of Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can coordinate with metal ions in enzymes, altering their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function. The sulfanyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the sulfanyl group and has different reactivity and applications.

    Triphenylphosphine: Contains three phenyl groups and is widely used in coordination chemistry and catalysis.

    2-[(2,4,6-trimethylphenyl)sulfanyl]ethylamine: Contains an amine group instead of a phosphane group, leading to different chemical properties and applications.

Uniqueness

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane is unique due to the presence of both the phosphane and sulfanyl groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metals and its potential bioactivity make it a valuable compound in various fields of research and industry.

Biological Activity

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane is a phosphine compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, toxicological data, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22PSC_{19}H_{22}PS. Its structure consists of a phosphane core attached to a sulfanyl group linked to a 2,4,6-trimethylphenyl moiety. This unique arrangement contributes to its reactivity and biological interactions.

  • Antioxidant Properties : Diphenyl phosphines have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Enzyme Inhibition : Research indicates that phosphine derivatives can inhibit various enzymes involved in metabolic pathways. For instance, some studies suggest that they may act as inhibitors of P-glycoprotein, which is associated with multidrug resistance in cancer cells .
  • Cellular Uptake : The lipophilicity of the compound enhances its ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Toxicological Data

Toxicity assessments have shown that this compound has low acute toxicity. In animal studies, the median lethal dose (LD50) was found to be greater than 5000 mg/kg body weight . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

  • Cancer Research : A study demonstrated that phosphine derivatives could reverse P-glycoprotein-mediated drug resistance in prostate cancer cell lines. The compound significantly restored sensitivity to paclitaxel in treated cells .
  • Neuroprotection : Another investigation highlighted the neuroprotective effects of phosphine compounds against oxidative stress-induced neuronal damage. The results indicated a reduction in cell death rates in neuronal cultures exposed to neurotoxic agents when treated with these compounds.

Data Tables

PropertyValue
Molecular FormulaC19H22PSC_{19}H_{22}PS
Molecular Weight314.42 g/mol
LD50 (rat)>5000 mg/kg
Antioxidant ActivityYes
Enzyme InhibitionP-glycoprotein

Q & A

Q. What are the standard synthetic routes for preparing Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting diphenylphosphine with a substituted aryl halide containing the 2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl moiety. Reaction conditions often require anhydrous solvents (e.g., THF or toluene), inert atmospheres (N₂/Ar), and catalysts like Pd or Cu to facilitate C–P bond formation. Purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this phosphane compound?

  • X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., unit cell parameters: a = 8.25 Å, b = 8.88 Å, c = 14.75 Å; space group P1) .
  • NMR spectroscopy : ³¹P NMR identifies phosphorus environment (~δ 20–30 ppm for aryl phosphanes). ¹H/¹³C NMR clarifies substituent integration.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 546.7 g/mol) .

Q. What are the primary applications of this compound in catalysis?

It acts as a ligand in transition-metal-catalyzed reactions (e.g., cross-coupling, hydrogenation). The bulky 2,4,6-trimethylphenyl group enhances steric control, while the sulfur atom modulates electronic properties, improving catalytic selectivity .

Advanced Research Questions

Q. How do steric effects from the 2,4,6-trimethylphenyl group influence synthetic optimization?

Steric hindrance can slow reaction kinetics, requiring elevated temperatures (80–120°C) or prolonged reaction times (24–72 hrs). Computational modeling (DFT) predicts transition-state geometries to optimize substituent positioning. Kinetic studies (e.g., variable-temperature NMR) monitor intermediate stability .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Challenges include disorder in the sulfanyl-ethyl chain and weak diffraction due to flexible substituents. Using high-resolution synchrotron data and SHELX refinement (SHELXL for small molecules) improves model accuracy. Hydrogen bonding (N–H⋯Cl) and π-stacking interactions stabilize the crystal lattice .

Q. How does the electronic profile of this ligand compare to analogous phosphanes in catalytic mechanisms?

The sulfur atom in the sulfanyl group donates electron density via resonance, reducing metal center electrophilicity. Comparative studies with PPh₃ or dicyclohexylphosphine ligands show enhanced turnover numbers (TONs) in Suzuki-Miyaura couplings. Electrochemical methods (cyclic voltammetry) quantify metal-ligand redox potentials .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies (e.g., bond length variations in NMR vs. X-ray) are addressed by:

  • Validating crystallographic models with R-factor convergence (<5%).
  • Performing dynamic NMR to assess conformational flexibility in solution.
  • Cross-referencing with computational geometry optimization (DFT) .

Q. What computational methods predict the reactivity of this phosphane in metal complexes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal charge transfer. Molecular dynamics simulations model ligand substitution rates, while QTAIM analysis maps bonding critical points .

Q. What strategies mitigate air sensitivity during handling?

  • Storage under inert gas (Ar) in flame-dried glassware.
  • Use of Schlenk lines for synthesis/purification.
  • Stabilization via coordination to transition metals (e.g., Pd⁰ or Ru²⁺) to reduce oxidation .

Q. How does this ligand perform in enantioselective catalysis compared to chiral phosphanes?

While less inherently chiral, derivatization with chiral auxiliaries (e.g., binaphthyl groups) or use in asymmetric hydrogenation with Rh(I) complexes achieves moderate enantiomeric excess (ee). Kinetic resolution studies (HPLC with chiral columns) quantify stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.